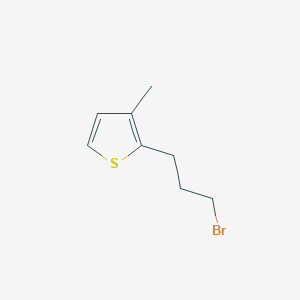![molecular formula C8H12O2 B15322516 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Oxabicyclo[221]heptan-2-yl)acetaldehyde is a bicyclic compound featuring an oxabicycloheptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium. This intermediate can then undergo further reactions to form the desired oxabicycloheptane structure.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetic acid.
Reduction: Formation of 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanol.
Substitution: Formation of various substituted oxabicycloheptane derivatives.
Applications De Recherche Scientifique
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. The oxabicycloheptane ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A parent compound with similar structural features but lacking the aldehyde group.
Cantharidin: A natural product with a similar bicyclic structure and known biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde is unique due to the presence of the aldehyde group, which allows for additional chemical reactivity and potential applications in synthesis and drug design. Its bicyclic structure also provides a rigid framework that can be exploited for stereoselective synthesis and molecular recognition.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-4-3-6-5-7-1-2-8(6)10-7/h4,6-8H,1-3,5H2 |
Clé InChI |
OMJNRWBLDPMGHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1O2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[4-(Methylsulfonyl)benzyl]hydroxylamine](/img/structure/B15322434.png)
![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)


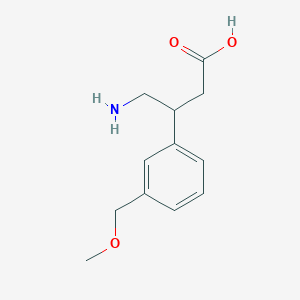
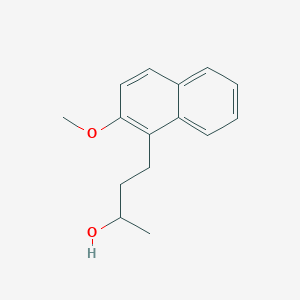

![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
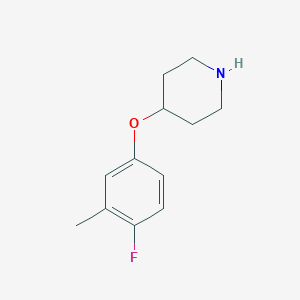
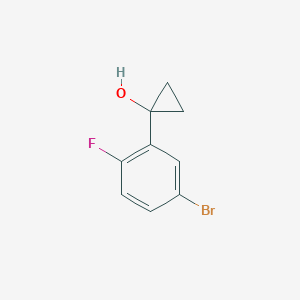
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
